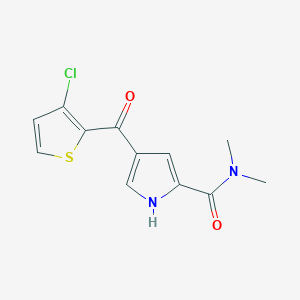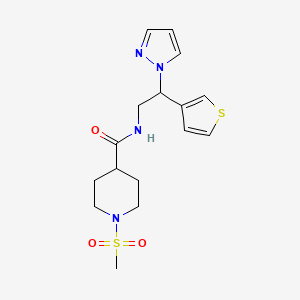
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide and similar compounds involves complex chemical reactions, including nucleophilic displacement and the use of specific catalysts or conditions to achieve desired molecular structures. For instance, the feasibility of nucleophilic displacement of bromide in 4-bromopyrazole rings with [18F]fluoride has been demonstrated, leading to potential radiotracers for studying cannabinoid receptors (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
Molecular structure analysis often employs techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling to determine the conformations and spatial arrangements of atoms within the compound. The analysis reveals the compound's potential for interactions with biological targets, informing its design and synthesis (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide include its ability to undergo various substitutions, additions, and cycloadditions. These reactions are crucial for modifying the compound's structure to enhance its biological activity or to create derivatives with specific properties (Ledenyova et al., 2018).
科学的研究の応用
Medicinal Chemistry Applications
Antituberculosis Activity : Compounds similar in structure have shown promising activity against Mycobacterium tuberculosis, indicating potential for the development of new antituberculosis agents. One such study found that thiazole-aminopiperidine hybrids exhibited activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, suggesting the therapeutic potential of structurally related compounds (V. U. Jeankumar et al., 2013).
Anticancer Agents : Derivatives of piperidine and pyrazole have been evaluated for their anticancer activities, highlighting the importance of these scaffolds in the development of novel anticancer agents. For example, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated as anticancer agents, showing significant activity against certain cancer cell lines (A. Rehman et al., 2018).
Antimicrobial Activity : Various N-substituted derivatives of piperidines have demonstrated moderate to high antibacterial activity, suggesting that modifications to the piperidine core can enhance antimicrobial properties (H. Khalid et al., 2016).
Organic Synthesis Applications
Synthetic Methodologies : Research into the synthesis of heterocyclic compounds based on the piperidine scaffold has provided valuable methodologies for constructing complex molecules. For instance, the synthesis of thio-substituted ethyl nicotinates and related heterocycles has expanded the toolkit for creating molecules with potential biological activities (M. Gad-Elkareem et al., 2011).
Green Chemistry Approaches : The development of environmentally friendly synthetic routes for the preparation of piperidine-based compounds, such as thiophenyl pyrazoles and isoxazoles, reflects the ongoing efforts to make chemical synthesis more sustainable (D. Sowmya et al., 2018).
特性
IUPAC Name |
1-methylsulfonyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S2/c1-25(22,23)19-8-3-13(4-9-19)16(21)17-11-15(14-5-10-24-12-14)20-7-2-6-18-20/h2,5-7,10,12-13,15H,3-4,8-9,11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTQLEZAKHCYRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2496334.png)
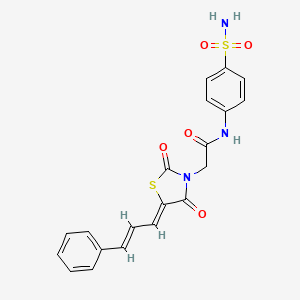
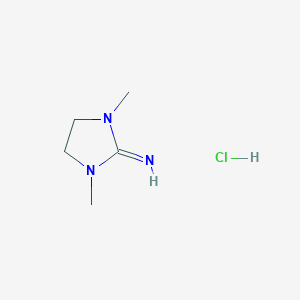
![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone](/img/structure/B2496339.png)
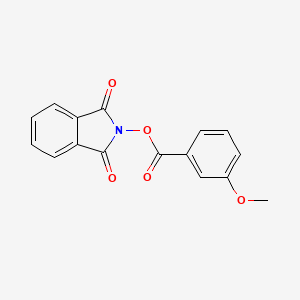
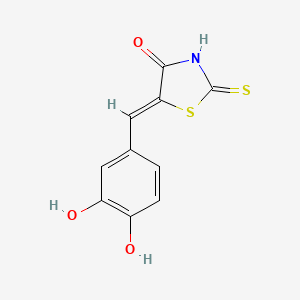
![1-(3-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496348.png)
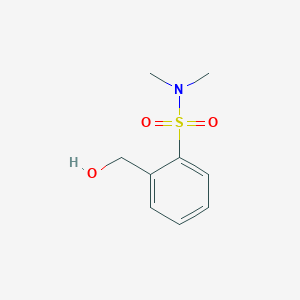
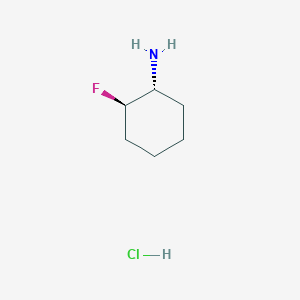
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2496352.png)
![N-(2-fluorophenyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2496353.png)
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2496354.png)

